Cas no 883-39-6 (1-Phenyl-1H-benzod1,2,3triazole)

1-Phenyl-1H-benzod1,2,3triazole structure
883-39-6 structure
Product Name:1-Phenyl-1H-benzod1,2,3triazole
CAS-Nr.:883-39-6
MF:C12H9N3
MW:195.219961881638
MDL:MFCD01924397
CID:861373
PubChem ID:136693
Update Time:2024-10-26

1-Phenyl-1H-benzod1,2,3triazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Phenyl-1H-benzo[d][1,2,3]triazole
    • 1-phenyl-1,2,3-benzotriazole
    • 1-phenylbenzotriazole
    • 1H-Benzotriazole, 1-phenyl-
    • 1-Phenyl-1H-1,2,3-benzotriazole
    • ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • 1-phenyl-1h-benzotriazol
    • 1-Phenyl-1H-benzotriazole
    • 1 -Phenylbenzotriazole
    • MLS000701318
    • BDBM3793
    • HMS3373L11
    • HMS2232C05
    • 1-Phenyl-1H-1,2,3-benzotriazole #
    • SMR000526286
    • AK149942
    • 1,2,3-Benzotriazole, 1-phenyl- (4CI)
    • 1-Phenyl-1H-benzotriazole (ACI)
    • N-Phenyl-1H-benzotriazole
    • CHEMBL153275
    • EN300-217640
    • 1-Phenylbenzimidazole deriv. 10
    • AKOS005144667
    • NCGC00247176-01
    • Z1255488914
    • MFCD01924397
    • AF-628/30886025
    • SCHEMBL165333
    • DS-9238
    • 883-39-6
    • DTXSID20236940
    • CS-0156110
    • Y11280
    • 1-Phenyl-1H-benzod1,2,3triazole
    • MDL: MFCD01924397
    • Inchi: 1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
    • InChI-Schlüssel: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • Lächelt: N1C2C(=CC=CC=2)N(C2C=CC=CC=2)N=1

Berechnete Eigenschaften

  • Genaue Masse: 195.079647300g/mol
  • Monoisotopenmasse: 195.079647300g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 213
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 30.7

1-Phenyl-1H-benzod1,2,3triazole Preismehr >>

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Chemenu
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883-39-6 95%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P892681-1g
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883-39-6 ≥95%
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1,817.10 2021-05-17

1-Phenyl-1H-benzod1,2,3triazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper iron oxide (CuFe2O4) Solvents: Dimethylformamide ;  24 h, reflux
Referenz
Copper ferrite nanoparticle-mediated N-arylation of heterocycles: a ligand-free reaction
Panda, Niranjan; et al, Tetrahedron Letters, 2011, 52(16), 1924-1927

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Water ,  Polyethylene glycol ;  2.5 h, 110 °C
Referenz
A ligand-free copper (1) catalysed intramolecular N-arylation of diazoaminobenzenes in PEG-water: an expeditious protocol towards regiospecific 1-aryl benzotriazoles
Mukhopadhyay, Chhanda; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4720-4729

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Referenz
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Liu, Zhijian; et al, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  Sodium azide Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referenz
Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes
Guin, Avishek; et al, Journal of Organic Chemistry, 2019, 84(19), 12692-12699

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  12 h, 110 °C
Referenz
1,7-palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles
Zhou, Jun; et al, Journal of the American Chemical Society, 2011, 133(18), 6868-6870

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 135 - 140 °C
Referenz
A Novel and regiospecific synthesis of 1-aryl-1H-benzotriazoles via copper(I)-catalyzed intramolecular cyclization reaction
Liu, Qi-Lun; et al, Helvetica Chimica Acta, 2010, 93(7), 1350-1354

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper, [N,N′-bis[2-(hydroxy-κO)phenyl]-2,6-pyridinedicarboxamidato(2-)-κN1,κO2,… ;  4 h, 120 °C
Referenz
Cu(II) complex of pyridine-based polydentate as a novel, efficient, and highly reusable catalyst in C-N bond-forming reaction
Sharghi, Hashem; et al, Molecular Diversity, 2017, 21(4), 855-864

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: tert-Butanol
Referenz
Benzyne as a dipolarophile
Huisgen, Rolf; et al, Naturwissenschaften, 1962, 48,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  overnight, rt
Referenz
Photochemical C-H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D
Alimi, Isak; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3197-3210

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  12 h, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Development and Application of O-(Trimethylsilyl)aryl Fluorosulfates for the Synthesis of Arynes
Chen, Qiao; et al, Journal of Organic Chemistry, 2015, 80(13), 6890-6896

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  110 °C; 110 °C → rt
Referenz
Pd-Catalyzed C-H Activation/C-N Bond Formation: A New Route to 1-Aryl-1H-benzotriazoles
Kumar, Rapolu Kiran; et al, Organic Letters, 2011, 13(8), 2102-2105

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ;  5 - 10 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.4 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  15 min, 20 °C
1.5 Reagents: Cesium carbonate ;  1 h, 20 °C; 20 °C → 55 °C; 7 h, 55 °C
Referenz
Facile route for N(1)-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation
Kale, Raju R.; et al, Tetrahedron Letters, 2010, 51(43), 5740-5743

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  3 h, reflux
Referenz
Room temperature N-arylation of 1,2,4-triazoles under ligand-free condition
Suramwar, Nikhil V.; et al, Organic Chemistry International, 2012, 515092,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Hexadecyltrimethylammonium bromide ,  [Bis(diphenylphosphino)ethane]dichloropalladium ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Dimethylformamide
Referenz
Pd- and Cu-catalyzed selective arylation of benzotriazole
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5617-5620

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  5 h, reflux
Referenz
Tamarix gallica leaf extract mediated novel route for green synthesis of CuO nanoparticles and their application for N-arylation of nitrogen-containing heterocycles under ligand-free conditions
Nasrollahzadeh, Mahmoud; et al, RSC Advances, 2015, 5(51), 40628-40635

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane
Referenz
A convenient and efficient synthesis of benzotriazoles and benzisoxazolines using a new hypervalent iodine-benzyne precursor
Kitamura, Tsugio; et al, Heterocyclic Communications, 1998, 4(3), 205-208

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Palladium diacetate ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Water
Referenz
Pd- and Cu-catalyzed selective arylation of benzotriazole by diaryliodonium salts in water
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5621-5622

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper(II) acetylacetonate Solvents: Toluene
Referenz
Copper-catalyzed N-arylation of amines with hypervalent iodonium salts
Kang, Suk-Ku; et al, Synlett, 2000, (7), 1022-1024

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  L-Proline, ion(1-), 3,3′-[[5,11,17,23-tetrakis(1,1-dimethylethyl)-26,28-bis(phen… Solvents: Water ;  30 min, rt; 10 min, 140 °C
Referenz
Highly Efficient C-N Bond Forming Reactions in Water Catalyzed by Copper(I) Iodide with Calix[4]arene Supported Amino Acid Ionic Liquid
Huang, Li; et al, Chinese Journal of Chemistry, 2012, 30(10), 2394-2400

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) ,  L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ;  30 min, rt; 60 h, 120 °C; 120 °C → rt
Referenz
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis
Chen, Wen; et al, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Nitrogen trioxide Solvents: Acetonitrile ;  10 min, 5 bar, 20 °C
Referenz
On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions
Chen, Yuesu ; et al, Angewandte Chemie, 2022, 61(41),

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Dabco Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, 80 °C
Referenz
Selective Synthesis of 3-Arylbenzo-1,2,3-triazin-4(3H)-ones and 1-Aryl-(1H)-benzo-1,2,3-triazoles from 1,3-Diaryltriazenes through Pd(0) Catalyzed Annulation Reactions
Chandrasekhar, Attoor; et al, Journal of Organic Chemistry, 2017, 82(21), 11487-11493

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Iodobenzene diacetate Catalysts: Palladium (sulfur-modified gold-supported) Solvents: Dimethylformamide ;  96 h, 120 °C
Referenz
Palladium-Nanoparticle-Catalyzed 1,7-Palladium Migration Involving C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of N1-Arylbenzotriazoles and an Evaluation of Their Inhibitory Activity toward Indoleamine 2,3-Dioxygenase
Takagi, Koji; et al, Journal of Organic Chemistry, 2014, 79(13), 6366-6371

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Diboronic acid Solvents: Acetonitrile ;  2 h, 50 °C
Referenz
The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group
Andrzejewska, Magdalena R.; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2503-2510

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  12 h, 110 °C
Referenz
Synthesis of functionized N-arylbenzotriazoles via palladium catalyzed intramolecular amination
Wang, Dachao; et al, Tetrahedron Letters, 2022, 88,

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  rt
1.2 Reagents: Azidotrimethylsilane ;  rt; 1 h, rt
1.3 Reagents: Cesium fluoride ;  overnight, rt
Referenz
Benzyne Click Chemistry with in Situ Generated Aromatic Azides
Zhang, Fengzhi; et al, Organic Letters, 2009, 11(7), 1587-1590

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Catalysts: 2252271-43-3 Solvents: Methanol ;  22 h, rt
1.2 Reagents: Water ;  rt
Referenz
N,O-Bidentate ligand-tunable copper(II) complexes as a catalyst for Chan-Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives
Jia, Xuefeng; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8984-8988

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: 2992619-64-2 Solvents: Methanol ;  24 h, 70 °C
Referenz
Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids
Adhikari, Bhupendra; et al, European Journal of Organic Chemistry, 2023, 26(40),

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  18 h, rt
Referenz
Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides
Shi, Feng; et al, Organic Letters, 2008, 10(12), 2409-2412

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ;  24 h, 80 °C
Referenz
Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C-N activation
Zhang, Wenying; et al, Journal of Organometallic Chemistry, 2019, 895, 64-67

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: Acetonitrile ;  30 min, rt
1.2 12 h, reflux
Referenz
Pd/Al2O3-catalysed regioselective N-1-modification of benzotriazoles using iodonium salts
Davydov, Dmitry V.; et al, Tetrahedron Letters, 2017, 58(47), 4465-4467

1-Phenyl-1H-benzod1,2,3triazole Raw materials

1-Phenyl-1H-benzod1,2,3triazole Preparation Products

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